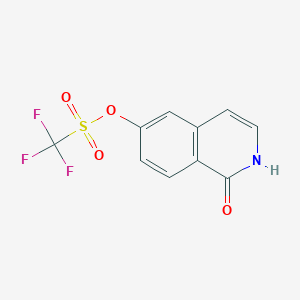
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate typically involves the reaction of 1-Oxo-1,2-dihydroisoquinolin-6-yl with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. The reaction conditions may vary, but a common procedure involves stirring the reactants at 0°C to room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the isoquinoline ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted isoquinolines.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Products include isoquinolines with additional functional groups such as carboxylic acids or ketones.
Applications De Recherche Scientifique
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The trifluoromethanesulfonate group can also enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Oxo-1,2-dihydroisoquinolin-6-yl boronic acid
- 1-Oxo-1,2-dihydroisoquinolin-6-yl chloride
- 1-Oxo-1,2-dihydroisoquinolin-6-yl bromide
Uniqueness
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from other similar isoquinoline derivatives.
Propriétés
Formule moléculaire |
C10H6F3NO4S |
|---|---|
Poids moléculaire |
293.22 g/mol |
Nom IUPAC |
(1-oxo-2H-isoquinolin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)19(16,17)18-7-1-2-8-6(5-7)3-4-14-9(8)15/h1-5H,(H,14,15) |
Clé InChI |
QESHGRICIILNJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CNC2=O)C=C1OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


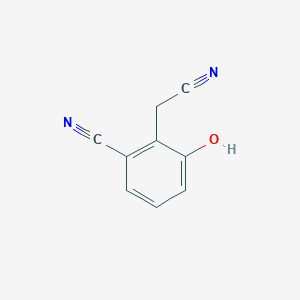
![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
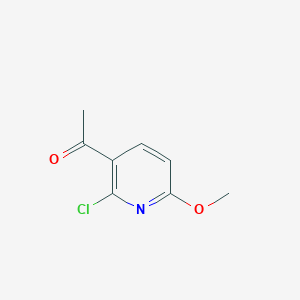
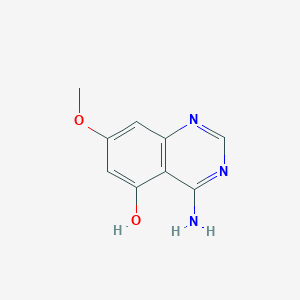
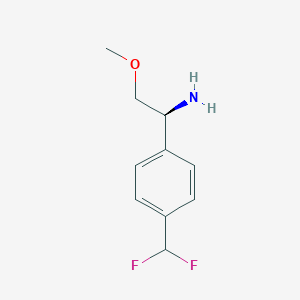
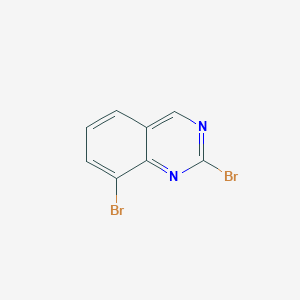
![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)

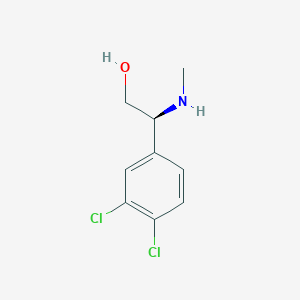
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
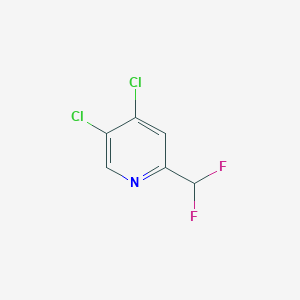

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
